molecular formula C8H15NO B15253387 Octahydro-1-benzofuran-3-amine

Octahydro-1-benzofuran-3-amine

Cat. No.: B15253387
M. Wt: 141.21 g/mol
InChI Key: FYMJEFWEIOLRER-UHFFFAOYSA-N
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Description

Octahydro-1-benzofuran-3-amine (CID 132372771) is a bicyclic amine featuring a fused benzofuran scaffold with an amino group at the 3-position. Its molecular formula is C₈H₁₅NO, and its structure includes a six-membered cyclohexane ring fused to a tetrahydrofuran moiety, creating a rigid, three-dimensional framework . This compound is often studied as its hydrochloride salt (Octahydro-1-benzofuran-3a-amine hydrochloride), which enhances stability and solubility for experimental applications . The stereochemistry of the amine group (3a-position) and the fused ring system play critical roles in its physicochemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H15NO/c9-7-5-10-8-4-2-1-3-6(7)8/h6-8H,1-5,9H2

InChI Key

FYMJEFWEIOLRER-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(CO2)N

Origin of Product

United States

Preparation Methods

The synthesis of octahydro-1-benzofuran-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Octahydro-1-benzofuran-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For instance, radical reactions with heteroatom-centered super-electron-donors can facilitate the synthesis of 3-substituted benzofurans .

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility (Water) Key Structural Features
Octahydro-1-benzofuran-3-amine C₈H₁₅NO 141.21 Amine, ether Moderate (HCl salt: High) Bicyclic benzofuran, 3a-amino stereochemistry
Octahydroindole C₈H₁₃N 123.20 Amine, pyrrolidine Low Bicyclic indole, planar aromaticity
Tetrahydrofuran-3-amine C₄H₉NO 87.12 Amine, ether High Monocyclic, flexible ether ring
2-Aminobicyclo[2.2.1]heptane C₇H₁₃N 111.19 Amine Low Norbornane scaffold, rigid bicyclic core

Key Observations :

Rigidity vs. Flexibility: this compound exhibits greater rigidity compared to monocyclic tetrahydrofuran-3-amine due to its fused bicyclic system. This rigidity may influence receptor binding in pharmacological contexts.

Solubility : The hydrochloride salt of this compound shows significantly higher aqueous solubility than its free base or analogs like octahydroindole, making it preferable for formulation .

Pharmacological and Toxicological Profiles

  • Tetrahydrofuran-3-amine : Used as a precursor in antiviral drug synthesis due to its amine-ether synergy.
  • Norbornane Derivatives: Exhibit antispasmodic properties attributed to their rigid scaffolds.

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